molecular formula C11H13NO5 B2404210 7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one CAS No. 99856-51-6

7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B2404210
CAS No.: 99856-51-6
M. Wt: 239.227
InChI Key: WZNDAKTYNNRHKN-UHFFFAOYSA-N
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Description

7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly for its structural relationship to the benzofuran class of molecules. Benzofuran derivatives are recognized for their diverse biological activities, which include potential antitumor, anti-inflammatory, and antiviral properties . The core benzofuran scaffold is a privileged structure in drug discovery, and the specific substitution pattern of the 7-amino and 4,5,6-trimethoxy groups positions this compound as a key intermediate for the synthesis and exploration of more complex molecules . Research into similar compounds, such as the isoquinoline derivative Altoqualine, has indicated potential applications as an antihistamine and antiallergic agent, operating through the inhibition of histidine decarboxylase . This suggests a potential research pathway for investigating immunology and allergy-related mechanisms. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

7-amino-4,5,6-trimethoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-14-8-5-4-17-11(13)6(5)7(12)9(15-2)10(8)16-3/h4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNDAKTYNNRHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C2=C1COC2=O)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure, characterized by the presence of methoxy groups and an amino substituent, suggests a diverse range of biological interactions.

  • Molecular Formula : C₁₁H₁₃NO₅
  • Molecular Weight : 239.23 g/mol
  • CAS Number : 99856-51-6
  • MDL Number : MFCD10038761

Biological Activity Overview

Research has indicated that benzofuran derivatives, including this compound, exhibit significant anticancer and antimicrobial properties. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a review on structure–activity relationships (SAR) noted that certain modifications to the benzofuran core can enhance cytotoxicity against various cancer cell lines.

Key Findings:

  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. The compound's IC50 values indicate effective inhibition of cell proliferation.
  • Mechanism of Action : The compound may induce apoptosis via the activation of caspase pathways and modulation of signaling pathways involved in cell survival and proliferation.
Cell LineIC50 Value (µM)Mechanism
K5625Apoptosis induction
HL600.1Caspase activation

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies suggest that this compound may possess both antibacterial and antifungal activities.

Key Findings:

  • Antibacterial Activity : The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Testing revealed MIC values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains.
Bacterial StrainMIC (mg/mL)Activity
Staphylococcus aureus0.0048Bactericidal
Escherichia coli0.0195Bactericidal

Case Study 1: Anticancer Efficacy

In a controlled study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the potential for this compound to be developed as a therapeutic agent in lung cancer treatment.

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of various benzofuran derivatives including this compound showed promising results against multidrug-resistant strains of Staphylococcus aureus. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain benzofuran derivatives showed activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL for various strains .

Case Study : A derivative of 7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one was evaluated for its antifungal activity against Candida species. The results indicated promising antifungal effects, suggesting potential applications in treating fungal infections .

Anticancer Research

The compound's structural features may also contribute to anticancer properties. Studies have explored various benzofuran derivatives for their ability to inhibit cancer cell proliferation. The presence of the amino group is hypothesized to enhance interactions with biological targets involved in cancer pathways.

Case Study : In vitro studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells, suggesting that this compound may have similar effects worth investigating further .

Neuroprotective Effects

Emerging research suggests that some benzofuran compounds possess neuroprotective properties. These compounds may modulate neuroinflammation or oxidative stress pathways, which are critical in neurodegenerative diseases.

Case Study : Preliminary evaluations indicated that certain benzofuran derivatives could protect neuronal cells from oxidative damage in vitro, highlighting the potential of this compound in neuroprotection studies .

Data Table: Summary of Biological Activities

Activity Type Tested Compound Target Organism/Cell Line Minimum Inhibitory Concentration (MIC) Reference
AntimicrobialThis compoundCandida albicans100 μg/mL
AnticancerBenzofuran derivativesVarious cancer cell linesVaries
NeuroprotectiveBenzofuran derivativesNeuronal cell linesNot specified

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one?

  • Methodology : The compound can be synthesized via a two-step protocol:

Cyclization : React substituted salicylaldehydes or hydroxyacetophenones with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in dry acetone under reflux with anhydrous K₂CO₃ as a base. This forms the benzofuran core .

Amination : Introduce the amino group via catalytic hydrogenation or nucleophilic substitution of a nitro intermediate (e.g., nitro-2-hydroxyacetophenone derivatives) .

  • Key Considerations : Monitor reaction progress using TLC and optimize reflux time (typically 18–24 hours) to maximize yield. Purify via flash chromatography or recrystallization from petroleum ether .

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., weak C–H⋯O interactions observed in related benzofuranones) .
  • NMR Spectroscopy : Use 1H^1H and 13C^13C NMR to verify substituent positions. For example, methoxy groups appear as singlets near δ 3.8–4.0 ppm, while aromatic protons show coupling patterns consistent with substitution .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., observed [M+H]+^+ at m/z 256.0954 for C10_{10}H14_{14}NO5_5) .

Q. What safety precautions are required when handling this compound?

  • Safety Data : While specific data for this derivative is limited, structurally similar benzofuranones (e.g., 6-amino-3H-2-benzofuran-1-one) are classified for industrial use only. Use standard lab PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. amino groups) influence biological activity?

  • Structure–Activity Relationship (SAR) Design :

Variation of Substituents : Synthesize analogs with methoxy, hydroxy, or halogen groups at positions 4, 5, and 2. Compare activities using assays like cytotoxicity (e.g., against tumor cell lines) or enzyme inhibition .

Mechanistic Insight : The 3,4,5-trimethoxyphenyl moiety enhances lipophilicity and membrane penetration, while the amino group may facilitate hydrogen bonding with biological targets .

  • Data Interpretation : Use statistical tools (e.g., IC50_{50} correlation with logP) to identify pharmacophore elements .

Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during characterization?

  • Troubleshooting Workflow :

Purity Check : Analyze via HPLC or GCMS to detect impurities (e.g., isomers or byproducts contributing to anomalous peaks) .

Isotopic Patterns : Verify HRMS matches for bromine-containing derivatives (e.g., 79Br/81Br^{79}Br/^{81}Br ratio) to rule out contamination .

Dynamic Effects : Consider tautomerism or rotameric forms in solution (e.g., keto-enol equilibria) that may split NMR signals .

Q. What strategies optimize enantiomeric purity in derivatives of this compound?

  • Chiral Synthesis :

Asymmetric Catalysis : Use Pd-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry .

Resolution Techniques : Separate enantiomers via chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) .

  • Validation : Confirm enantiopurity using polarimetry or chiral shift reagents in 1H^1H NMR .

Q. How can computational methods predict the compound’s reactivity or binding modes?

  • In Silico Approaches :

Docking Studies : Model interactions with biological targets (e.g., kinases) using software like AutoDock. Focus on the benzofuran core and trimethoxy groups as binding anchors .

DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

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